molecular formula C13H20N2O B1392627 N-(sec-Butyl)-2-(ethylamino)benzamide CAS No. 1243076-15-4

N-(sec-Butyl)-2-(ethylamino)benzamide

Cat. No. B1392627
M. Wt: 220.31 g/mol
InChI Key: GGYXZFLUVSEYTR-UHFFFAOYSA-N
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Description

“N-(sec-Butyl)-2-(ethylamino)benzamide” is a compound with the linear formula C11H15NO. It contains a benzamide group (a benzene ring attached to a CONH2 group) and an ethylamino group attached to the benzene ring. The “sec-butyl” indicates a secondary butyl group attached to the nitrogen of the amide .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, sec-butylamine and ethylamine) with a benzoyl chloride to form the benzamide .


Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The presence of the benzene ring also allows for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The benzene ring is nonpolar and hydrophobic, while the amide group is polar and can form hydrogen bonds, which could make the compound somewhat soluble in both polar and nonpolar solvents .

Scientific Research Applications

  • Synthesis of Amides : The reaction of organolithium reagents with methyllithium-alkoxyamines, including sec-butyl-lithium, results in the formation of various amines, isolated as benzamides. This methodology is significant for the synthesis of amides and contributes to amination processes in organic chemistry (Beak, Basha, Kokko, & Loo, 1986).

  • Anticancer Research : In a study exploring the synthesis and anticancer effect of benzamide derivatives on colon carcinoma HCT-116 cells, N-sec-butyl benzamide derivatives were investigated. The research aimed to evaluate the anticancer potential of these compounds, providing insights into novel therapeutic approaches for colon cancer treatment (Chan, Arsianti, Marcelia, Wijoyo, Fadilah, & Putrianingsih, 2018).

  • Solubility Studies and Phase Diagrams : Research on the solubility of benzamide in various organic solvents, including those related to sec-butyl, has been conducted. This is crucial for understanding the dissolution properties of benzamides and for the development of cocrystals, which have implications in pharmaceutical and chemical industries (Ouyang, Zhou, Zhirong, Xiao, Huang, & Heng, 2019).

  • Neuroleptic Activity Studies : N-sec-butyl benzamides have been synthesized and evaluated for their neuroleptic activity. This type of research is essential in the development of new pharmaceutical compounds for the treatment of neurological and psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

  • Analytical Techniques in Mass Spectrometry : Derivatives of benzamides, including sec-butyl benzamides, have been studied using electrospray mass spectrometry. These studies are important for understanding the behavior of benzamides under mass spectrometric conditions, which is critical in analytical chemistry and bioanalysis (Harvey, 2000).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, which are not available. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

N-butan-2-yl-2-(ethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-10(3)15-13(16)11-8-6-7-9-12(11)14-5-2/h6-10,14H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXZFLUVSEYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-2-(ethylamino)benzamide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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